molecular formula C10H8F2N2 B11716628 5-(Difluoromethyl)-2-phenylimidazole

5-(Difluoromethyl)-2-phenylimidazole

Cat. No.: B11716628
M. Wt: 194.18 g/mol
InChI Key: OUSDJHIRZJODOX-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-phenylimidazole is a chemical compound that features a difluoromethyl group attached to an imidazole ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of imidazole derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the transfer of the difluoromethyl group.

Industrial Production Methods

Industrial production of 5-(Difluoromethyl)-2-phenylimidazole may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-phenylimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield difluoromethylated imidazole derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-phenylimidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Difluoromethyl)-2-phenylimidazole include other difluoromethylated imidazole derivatives and fluorinated heterocycles such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl and phenyl groups on the imidazole ring can enhance its stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8F2N2

Molecular Weight

194.18 g/mol

IUPAC Name

5-(difluoromethyl)-2-phenyl-1H-imidazole

InChI

InChI=1S/C10H8F2N2/c11-9(12)8-6-13-10(14-8)7-4-2-1-3-5-7/h1-6,9H,(H,13,14)

InChI Key

OUSDJHIRZJODOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)C(F)F

Origin of Product

United States

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